1,4-Divinyloctafluorobutane
Overview
Description
1,4-Divinyloctafluorobutane is a fluorinated organic compound with the molecular formula C8H6F8. It is also known by other names such as this compound and 1,4-Divinylperfluorobutane . This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Divinyloctafluorobutane typically involves the fluorination of octa-1,7-diene. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully monitored to ensure safety and efficiency, as fluorine is highly reactive and can pose significant hazards .
Chemical Reactions Analysis
Types of Reactions
1,4-Divinyloctafluorobutane undergoes various types of chemical reactions, including:
Addition Reactions: Due to the presence of double bonds, it can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bonds.
Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation yields fully saturated fluorinated hydrocarbons, while halogenation produces dihalogenated derivatives .
Scientific Research Applications
1,4-Divinyloctafluorobutane has several applications in scientific research:
Material Science: Used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique fluorinated structure.
Environmental Science: Studied for its behavior and impact in the environment, particularly in relation to its persistence and potential bioaccumulation.
Mechanism of Action
The mechanism of action of 1,4-Divinyloctafluorobutane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include:
Electrophilic Addition: The double bonds act as sites for electrophilic addition reactions.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another highly fluorinated compound with similar properties but different applications.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with distinct reactivity due to the presence of a hydroxyl group.
Uniqueness
1,4-Divinyloctafluorobutane is unique due to its specific arrangement of fluorine atoms and double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of reactions makes it valuable in multiple fields of research and industry .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8/c1-3-5(9,10)7(13,14)8(15,16)6(11,12)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMAKAYKVRPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880145 | |
Record name | 1,4-Divinylperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678-65-9 | |
Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,7-octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Divinylperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.